4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Catalog No.
S849744
CAS No.
1464153-44-3
M.F
C13H8IN3O2
M. Wt
365.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

CAS Number

1464153-44-3

Product Name

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

IUPAC Name

4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Molecular Formula

C13H8IN3O2

Molecular Weight

365.13 g/mol

InChI

InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)

InChI Key

GLIBAJZLMHLEAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O
  • Medicinal Chemistry: The imidazo[1,2-a]pyrazine ring system is present in several bioactive molecules, including some pharmaceuticals []. The iodine atom and carboxylic acid group further contribute to the molecule's potential for interacting with biological targets. Therefore, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid could be a candidate for drug discovery efforts in various therapeutic areas.
  • Materials Science: Aromatic carboxylic acids are commonly used as building blocks in the design of new materials. The combination of the aromatic and heterocyclic rings in 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid suggests potential applications in the development of novel polymers or functional materials.

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a heterocyclic compound characterized by the presence of both an imidazo[1,2-a]pyrazine moiety and a benzoic acid group. The molecular formula of this compound is C11_{11}H8_{8}N4_{4}O2_2I, with a molecular weight of approximately 328.11 g/mol. The structure features a benzoic acid functional group attached to an imidazo[1,2-a]pyrazin-6-yl group, which includes an iodine substituent at the 3-position of the imidazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further chemical transformations.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of various derivatives.

These reactions can be utilized in synthetic pathways to derive related compounds or modify the existing structure for enhanced activity.

Research indicates that compounds containing imidazo[1,2-a]pyrazine structures exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Compounds similar to 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
  • Anti-inflammatory Effects: Certain derivatives may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

The specific biological activity of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid requires further investigation through pharmacological studies.

Synthesis of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid can involve several steps:

  • Formation of Imidazo[1,2-a]pyrazine: Starting materials such as 2-amino-pyridine derivatives can be reacted with appropriate reagents to form the imidazo[1,2-a]pyrazine core.
  • Iodination: The introduction of iodine at the 3-position can be achieved using iodine monochloride or other iodinating agents under controlled conditions.
  • Coupling with Benzoic Acid: The final step involves coupling the synthesized imidazo[1,2-a]pyrazine with benzoic acid through standard coupling techniques such as amide bond formation.

These methods allow for the efficient synthesis of this compound while providing opportunities for modification.

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Chemical Probes: This compound can serve as a chemical probe in biological research to investigate biological pathways or disease mechanisms.
  • Material Science: Its distinct properties could be explored for use in developing advanced materials or nanotechnology applications.

Interaction studies involving 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. Techniques such as molecular docking simulations and enzyme inhibition assays are typically employed to evaluate these interactions.

Several compounds share structural similarities with 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Bromoimidazo[1,2-a]pyrazineContains a bromine substituentExhibits different reactivity patterns
4-(3-Chloroimidazo[1,2-a]pyrazin-6-yl)benzoic acidChlorine instead of iodineMay have distinct biological activities
5-(3-Iodopyridin-4-yl)-benzene carboxylic acidPyridine ring instead of imidazo[1,2-a]pyrazineDifferent electronic properties affecting reactivity

These comparisons highlight the uniqueness of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid in terms of its iodine substitution and potential biological activities that may differ from those of similar compounds.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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